2-methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound is a polycyclic heterocycle featuring a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core. Key structural attributes include:
- 2-Methyl group: Enhances steric bulk and may influence binding interactions in biological targets.
- 3-Phenyl substituent: Contributes to π-π stacking and hydrophobic interactions, a common feature in bioactive heterocycles .
- 7-(3,4,5-Trimethoxyphenyl) moiety: The electron-rich trimethoxy group modulates electronic properties and may improve membrane permeability due to increased lipophilicity .
Properties
IUPAC Name |
4-methyl-5-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-15-22(16-8-6-5-7-9-16)24-26-14-18-19(29(24)27-15)10-11-28(25(18)30)17-12-20(31-2)23(33-4)21(13-17)32-3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSJNTJVADHXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are primarily pyrazolo[1,5-a]pyrimidinones and pyrido[3,4-e]pyrimidinones with variations in substituents. Below is a detailed analysis:
Core Structure and Substitution Patterns
Pharmacological Activity
- SAR Insights: 3-Phenyl Substitution: Compounds with 3-phenyl groups (e.g., MK66, MK63) demonstrated improved binding affinity in kinase assays compared to non-substituted analogs, suggesting the target compound’s 3-phenyl group may confer similar advantages . Methoxy vs.
Key Research Findings and Implications
Metabolic Stability : Compared to CF₃- or Cl-substituted analogs, the target’s methoxy groups may reduce oxidative metabolism, improving half-life .
Limitations : High molecular weight (MW ~500 Da) and lipophilicity (predicted LogP >3) could hinder solubility, necessitating formulation optimization .
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